Cas no 2034598-77-9 (N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide)
![N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide structure](https://ja.kuujia.com/scimg/cas/2034598-77-9x500.png)
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
- 2034598-77-9
- N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide
- F6524-4867
- AKOS026694524
- N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-fluorophenoxy)acetamide
-
- インチ: 1S/C16H16FN5O3/c1-2-24-16-15-21-20-13(22(15)8-7-18-16)9-19-14(23)10-25-12-5-3-11(17)4-6-12/h3-8H,2,9-10H2,1H3,(H,19,23)
- InChIKey: IKBQFDKCUUKUFY-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)OCC(NCC1=NN=C2C(=NC=CN12)OCC)=O
計算された属性
- 精确分子量: 345.12371755g/mol
- 同位素质量: 345.12371755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 436
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 90.6Ų
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-4867-3mg |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide |
2034598-77-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-4867-20μmol |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide |
2034598-77-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-4867-2mg |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide |
2034598-77-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-4867-40mg |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide |
2034598-77-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-4867-5μmol |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide |
2034598-77-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-4867-30mg |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide |
2034598-77-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-4867-1mg |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide |
2034598-77-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-4867-100mg |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide |
2034598-77-9 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6524-4867-4mg |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide |
2034598-77-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-4867-50mg |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide |
2034598-77-9 | 50mg |
$160.0 | 2023-09-08 |
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamideに関する追加情報
Comprehensive Overview of N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide (CAS No. 2034598-77-9)
The compound N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide (CAS No. 2034598-77-9) is a highly specialized molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an ethoxy-substituted triazolopyrazine core and a fluorophenoxy acetamide side chain, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways or receptors, which could lead to breakthroughs in treating various conditions.
In recent years, the demand for novel heterocyclic compounds like N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide has surged, driven by advancements in precision medicine and targeted therapy. This compound's triazolopyrazine scaffold is known for its bioisosteric properties, often mimicking purine bases in biological systems. Such characteristics make it a valuable candidate for modulating protein-protein interactions or enzyme inhibition, aligning with current trends in small-molecule drug design.
The 4-fluorophenoxy moiety in this compound further enhances its pharmacological profile. Fluorine incorporation is a widely adopted strategy in medicinal chemistry to improve metabolic stability and binding affinity. Given the growing emphasis on fluorinated pharmaceuticals, this aspect of the molecule positions it as a promising lead compound for further optimization. Researchers are actively exploring its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its viability as a drug candidate.
From a synthetic chemistry perspective, CAS No. 2034598-77-9 represents a challenging yet rewarding target for organic synthesis. The triazolopyrazine ring system requires meticulous multi-step synthesis, often involving cyclization reactions and selective functionalization. Recent publications highlight innovative routes to access similar scaffolds, reflecting the compound's relevance in methodology development. Its ethoxy group also introduces opportunities for further derivatization, making it a versatile intermediate in structure-activity relationship (SAR) studies.
The rise of computational drug design has further amplified interest in N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide. Molecular docking simulations and quantitative structure-activity relationship (QSAR) models are being employed to predict its interactions with biological targets. This aligns with the broader shift toward AI-driven drug discovery, where compounds with complex heterocycles are prioritized for virtual screening. The compound's logP and polar surface area suggest favorable blood-brain barrier permeability, opening possibilities for central nervous system (CNS) drug development.
In the context of intellectual property, CAS No. 2034598-77-9 has attracted attention from pharmaceutical companies seeking to expand their portfolios of patent-protected molecules. Its structural novelty and potential therapeutic applications make it a strong candidate for composition-of-matter patents. Additionally, its derivatives could be covered under Markush claims, providing broad protection in competitive markets. This underscores the importance of custom synthesis and scale-up processes for this compound.
Beyond its pharmaceutical applications, N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide is also valuable in chemical biology research. Its ability to serve as a photoaffinity probe or bioconjugation handle makes it useful for studying protein-ligand interactions. This aligns with the increasing demand for chemical tools in proteomics and target identification studies. Researchers are particularly interested in its potential to label kinases or G-protein-coupled receptors (GPCRs), which are critical targets in modern drug discovery.
As the scientific community continues to explore N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide, its role in personalized medicine and theranostics is becoming increasingly apparent. The compound's modular structure allows for tailored modifications to enhance selectivity or reduce off-target effects. With the growing emphasis on patient-specific treatments, such molecules are poised to play a pivotal role in next-generation therapeutics. Ongoing research will likely uncover new dimensions of its utility, solidifying its place in the drug discovery pipeline.
2034598-77-9 (N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide) Related Products
- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)
- 57118-64-6(2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)
- 1334375-61-9(N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)
- 823188-82-5(Methyl-(2-trifluoromethoxy-benzyl)-amine)
- 2149590-27-0(3,3,3-Trifluoropropoxytriethylsilane)
- 1245915-35-8(Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate)
- 19228-91-2(Tert-Butyl thiophen-3-ylcarbamate)
- 1932604-50-6(R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester)
- 2171469-19-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid)
- 1805542-55-5(4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)




